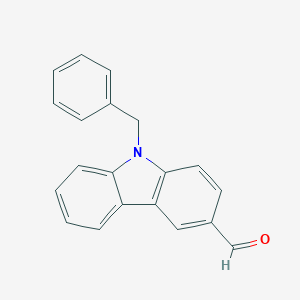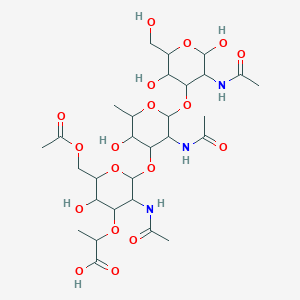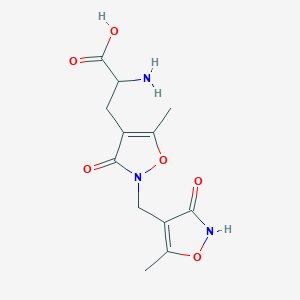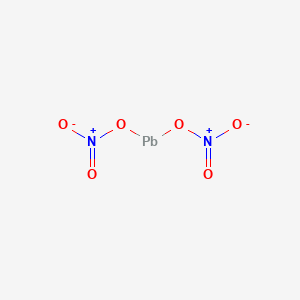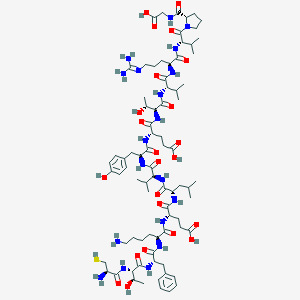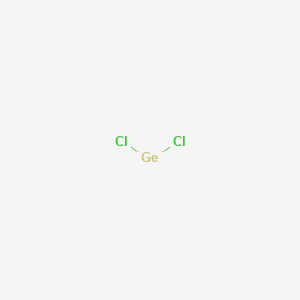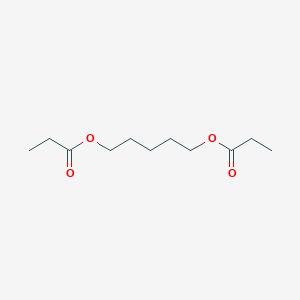
Pentamethylene dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylene dipropionate (PDP) is a chemical compound that belongs to the class of dipropionates. It is a white crystalline solid that is soluble in water and has a molecular weight of 210.25 g/mol. PDP is mainly used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of Pentamethylene dipropionate is not fully understood. However, it is believed that Pentamethylene dipropionate interacts with the cell membrane and alters its properties. This leads to changes in the permeability of the membrane and affects the transport of ions and molecules across the membrane.
Efectos Bioquímicos Y Fisiológicos
Pentamethylene dipropionate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties. Pentamethylene dipropionate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pentamethylene dipropionate is its versatility. It can be used as a building block for the synthesis of various compounds and as a cross-linking agent for the preparation of hydrogels. However, Pentamethylene dipropionate has some limitations. It is not stable in acidic and basic conditions and can decompose under such conditions. Furthermore, Pentamethylene dipropionate is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of Pentamethylene dipropionate in scientific research. One of the areas of interest is the development of Pentamethylene dipropionate-based biodegradable polymers for various applications such as drug delivery and tissue engineering. Furthermore, Pentamethylene dipropionate can be used as a surfactant for the preparation of nanoparticles. Another area of interest is the use of Pentamethylene dipropionate as a cross-linking agent for the preparation of hydrogels for wound healing applications.
Conclusion:
In conclusion, Pentamethylene dipropionate is a versatile chemical compound that has been widely used in scientific research applications. Its unique properties make it a valuable building block for the synthesis of various compounds and a cross-linking agent for the preparation of hydrogels. Pentamethylene dipropionate has various biochemical and physiological effects, and its mechanism of action is not fully understood. However, further research is needed to fully understand the potential of Pentamethylene dipropionate in various applications.
Métodos De Síntesis
Pentamethylene dipropionate can be synthesized by reacting pentamethylene glycol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 100°C for several hours. The resulting product is then purified by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Pentamethylene dipropionate has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds such as polyesters, polyurethanes, and polyamides. Pentamethylene dipropionate has also been used as a monomer for the synthesis of biodegradable polymers. Furthermore, Pentamethylene dipropionate has been used as a cross-linking agent for the preparation of hydrogels and as a surfactant in emulsion polymerization.
Propiedades
Número CAS |
10025-09-9 |
|---|---|
Nombre del producto |
Pentamethylene dipropionate |
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
5-propanoyloxypentyl propanoate |
InChI |
InChI=1S/C11H20O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-9H2,1-2H3 |
Clave InChI |
GYZVZBFSJCVIDL-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCCCCCOC(=O)CC |
SMILES canónico |
CCC(=O)OCCCCCOC(=O)CC |
Otros números CAS |
10025-09-9 |
Sinónimos |
Dipropionic acid 1,5-pentanediyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
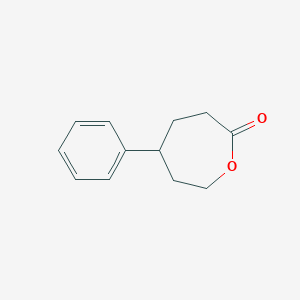
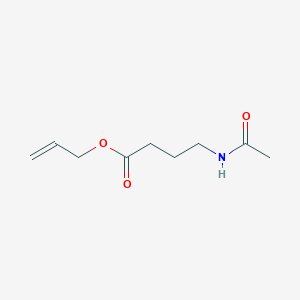
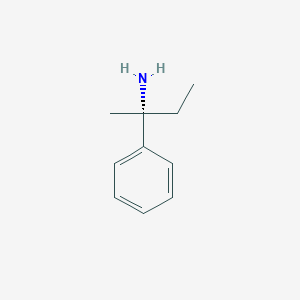
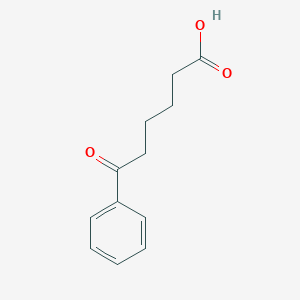
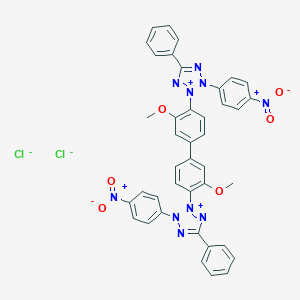
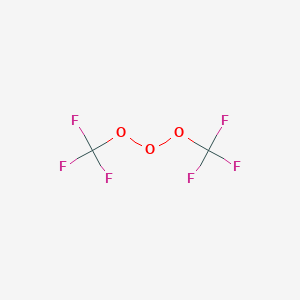
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
